molecular formula C9H9NOS B1345604 2-Ethoxyphenyl isothiocyanate CAS No. 23163-84-0

2-Ethoxyphenyl isothiocyanate

Cat. No. B1345604
CAS RN: 23163-84-0
M. Wt: 179.24 g/mol
InChI Key: MAHMRCJOZYLGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various isothiocyanate derivatives has been explored in the provided studies. For instance, 2-cyanophenyl isothiocyanate was used in a Mn(III)-mediated cascade reaction to yield a new polycondensed heterocycle, with the reaction showing high yields in the presence of diethyl malonate . Similarly, 2-ethoxycarbonyl-3-isothiocyanatopyridine was prepared from its amino precursor using the thiophosgene method, leading to the formation of pyrido[3,2-d]pyrimidine derivatives and tricyclic systems upon further reactions with nucleophiles . Another study reported the synthesis of 2-(2-hydroxyphenyl)benzazole isothiocyanate using a new route that is suitable for water-insoluble compounds and materials with active functional groups .

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular structures of isothiocyanate derivatives. The polycondensed heterocycle obtained from 2-cyanophenyl isothiocyanate was unambiguously identified using this technique . Additionally, the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was characterized, revealing a non-planar molecular structure with a significant dihedral angle between the isoindoline and phenyl rings .

Chemical Reactions Analysis

Isothiocyanates exhibit peculiar reactivity, as shown by their reactions with pentaphenylborole, leading to the formation of a seven-membered BNC5 heterocycle and a fused bicyclic 4/5-ring system . The reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids resulted in the synthesis of 3-substituted 2-thiooxo-2,3-dihydropyrido[3,2-d]pyrimidin-4(3H)-ones, with the nitrogen of the amino acid being incorporated into the fused pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives have been studied through IR and Raman spectral measurements. For example, 2-Methoxyphenyl isothiocyanate displayed a complex Raman band pattern, which was explained through Fermi resonance . The synthesis of ethoxycarbonyl-, diethyl-2-triphenyl-λ5-phosphoranylidene-N-phenylimide derivatives from phenylisothiocyanate and their X-ray analysis structures provided insights into the formation of phosphoranes .

Case Studies

Several case studies highlight the potential applications of isothiocyanate derivatives. Fused thiophene derivatives synthesized from the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate exhibited antibacterial and antifungal activities . These findings underscore the significance of isothiocyanate chemistry in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

  • Polycondensed Heterocycle Synthesis : 2-Ethoxyphenyl isothiocyanate has been involved in the synthesis of new polycondensed heterocycles. For instance, 2-cyanophenyl isothiocyanate reacted with Mn(III) acetate, resulting in high yields of a novel polycondensed heterocycle. This process involves the joining of two molecules of isothiocyanate with the loss of a CS moiety. The synthesized compound was confirmed using X-ray crystallography, highlighting the potential of isothiocyanates in complex molecular synthesis (Calestani et al., 2001).

Environmental Reactions

  • Gas Phase Reactions with OH Radicals : Isothiocyanates like 2-ethoxyphenyl isothiocyanate have been studied for their reaction rates with OH radicals in the gas phase. Understanding these reactions is crucial for assessing the environmental behavior of isothiocyanates. For example, the reaction rates of different isothiocyanates with OH radicals were determined using a smog chamber-mass analyzer system, providing insights into their atmospheric lifetimes and reactivities (Sommerlade et al., 2006).

Antimicrobial Applications

  • Synergy with Antibiotics : Hydroxy isothiocyanates, closely related to 2-ethoxyphenyl isothiocyanate, have been evaluated for their synergistic antimicrobial effects with antibiotics. A study revealed that these isothiocyanates exhibit antibacterial synergism with aminoglycoside antibiotics, suggesting their potential as adjunctive agents in antibiotic therapy (Tajima et al., 2003).

Chemical Properties and Structural Studies

  • Rotational Spectroscopy Analysis : Detailed structural information on isothiocyanates like 2-ethoxyphenyl isothiocyanate has been acquired through rotational spectroscopy. This technique provides insights into the molecular structure and conformational dynamics of isothiocyanates, essential for understanding their chemical properties and reactivity (Xu et al., 2022).

Antimicrobial Activity

  • Activity Against MRSA : Isothiocyanates have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare. The study involving purified isothiocyanates from cruciferous plants showed dose-dependent and structure-dependent antibacterial effectiveness, indicating the potential of isothiocyanates like 2-ethoxyphenyl isothiocyanate in combating antibiotic-resistant bacteria (Dias et al., 2014).

Safety And Hazards

2-Ethoxyphenyl isothiocyanate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment and working under a chemical fume hood .

properties

IUPAC Name

1-ethoxy-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-9-6-4-3-5-8(9)10-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMRCJOZYLGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177743
Record name o-Ethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenyl isothiocyanate

CAS RN

23163-84-0
Record name 1-Ethoxy-2-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23163-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Ethoxyphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023163840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Ethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-ethoxyphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Ethoxyphenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2-Ethoxyphenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2-Ethoxyphenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2-Ethoxyphenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2-Ethoxyphenyl isothiocyanate

Citations

For This Compound
1
Citations
N Belboukhari, A Cheriti, A Djafri… - Asian Journal of …, 2008 - academia.edu
The azoline compounds which are the derivatives of imidazole possess many applications such as raw materials in the industrial chemistry, in polymers and pharmaceutical chemistry. …
Number of citations: 6 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.